Astrazon Orange R

Description

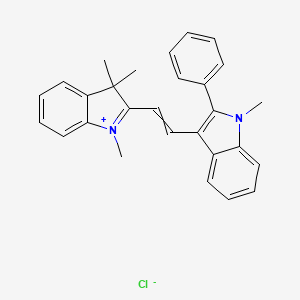

Astrazon Orange R (AOR), also known as C.I. Basic Orange 22 (CAS 4657-00-5), is a cationic, polycyclic aromatic dye classified under the Astrazon series. Structurally, it is a quaternary ammonium compound with a complex indoline-based framework. Its primary applications include:

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N2.ClH/c1-28(2)23-15-9-11-17-25(23)29(3)26(28)19-18-22-21-14-8-10-16-24(21)30(4)27(22)20-12-6-5-7-13-20;/h5-19H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORKUZBPMQEQET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-00-5 | |

| Record name | Basic Orange 22 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Orange 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Astrazonoranger, also known as Astrazon Orange R or Basic Orange 22, is primarily used as a dye in the textile industry. Its primary targets are the textile fibers to which it binds chemically, resulting in a long-lasting color.

Mode of Action

The interaction of Astrazonoranger with its targets involves a chemical bonding process. This compound, being a cationic dye, carries a positive charge, which allows it to bind to the negatively charged sites on the textile fibers. The resulting chemical bond ensures the dye’s color remains vibrant and long-lasting.

Biochemical Pathways

It is known that the dye’s photophysical properties are influenced by solvent viscosity. This suggests that the dye’s behavior and interactions may be influenced by the physical and chemical properties of its environment.

Pharmacokinetics

It is known to be soluble in water, which may influence its distribution and elimination in environmental contexts.

Result of Action

The primary result of Astrazonoranger’s action is the imparting of a bright orange color to textiles. The dye’s color remains stable even under high-temperature conditions, such as those encountered during the dyeing process. This stability contributes to the dye’s effectiveness and its widespread use in the textile industry.

Action Environment

Environmental factors can significantly influence the action of Astrazonoranger. For instance, the dye’s solubility in water suggests that it may be more effective in aqueous environments. Additionally, the dye’s photophysical properties are influenced by solvent viscosity, indicating that the physical properties of the dye’s environment can impact its behavior and effectiveness.

Activité Biologique

Astrazon Orange R (AOR), a cationic dye, is widely used in various industrial applications, including textiles and biological staining. Its biological activity has garnered attention due to its potential toxic effects and interactions with biological systems. This article explores the biological activity of AOR, supported by data tables, case studies, and detailed research findings.

This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-). The chemical structure of AOR contributes to its solubility and interaction with biological molecules.

- Chemical Formula : C.I. Basic Orange 21

- CAS Number : 3056-93-7

Toxicological Effects

AOR exhibits various toxicological effects that are crucial for understanding its impact on human health and the environment. The following table summarizes key toxicity data:

| Endpoint | Value | Test Organism |

|---|---|---|

| Oral LD50 | 2450 mg/kg | Rat |

| Oral LD50 | 490 mg/kg | Mouse |

| Oral LD50 | 4500 mg/kg | Rabbit |

These values indicate that AOR has moderate toxicity when ingested, with varying effects across different species .

Irritation and Sensitization

Exposure to AOR can lead to irritation of the skin and eyes. In laboratory studies, significant ocular irritation was noted following exposure to high concentrations of the dye. Symptoms included redness, swelling, and prolonged staining of the cornea .

Furthermore, long-term exposure may result in respiratory issues, including asthma-like symptoms due to reactive airways dysfunction syndrome (RADS) .

The biological activity of AOR can be attributed to its ability to interact with cellular components. Research indicates that AOR can induce oxidative stress in cells, leading to potential genotoxic effects. This is particularly relevant in studies involving cell cultures exposed to varying concentrations of AOR.

Case Study: Cellular Interaction

In a study examining the effects of AOR on human epithelial cells, researchers observed that exposure resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death) . The study utilized molecular modeling techniques to elucidate the interaction pathways between AOR and cellular targets.

Encapsulation Studies

Recent research has explored the encapsulation of AOR within metal-organic frameworks (MOFs) for potential drug delivery applications. The encapsulation process enhances the stability and controlled release of the dye, which could mitigate some toxic effects while retaining its biological activity for therapeutic uses .

- Encapsulation Efficiency : Up to 16 molecules of AOR per unit cell in specific MOF structures.

- Optical Properties : Encapsulation alters the optical properties of AOR, potentially enhancing its application in photodynamic therapy.

Applications De Recherche Scientifique

Astrazon Orange R is a synthetic dye widely utilized across various scientific fields due to its vibrant color and unique photophysical properties. This article explores the multifaceted applications of this compound, supported by comprehensive data tables and documented case studies from diverse, verified sources.

Chemical Properties and Structure

This compound, with the chemical formula and CAS number 4657-00-5, belongs to the class of cationic cyanine dyes. Its molecular structure features a central cyanine core flanked by multiple aromatic rings, contributing to its stability and color intensity. The dye exhibits significant absorbance characteristics, peaking at 492 nm, which makes it suitable for various analytical applications.

Spectroscopy

This compound is extensively used in spectroscopic studies due to its distinct absorbance properties. It can be employed in both absorbance and fluorescence spectroscopy formats, allowing researchers to analyze its interactions with other compounds. For instance, studies have shown that encapsulating this compound in metal-organic frameworks alters its optical properties significantly, demonstrating the dye's versatility in different environments .

Food Safety

In the realm of food safety , this compound has been investigated for its presence in food products. Researchers developed a high-performance liquid chromatography method that allows for the simultaneous determination of multiple industrial dyes, including this compound, in foodstuffs. This method demonstrated excellent linearity (r ≥ 0.9993) within a concentration range of 0.050 to 5.0 μg/mL.

Textile Industry

This compound plays a critical role in the textile industry , particularly in dyeing processes for wool, terylene, acrylic fibers, and polyester direct printing. Its ability to produce vibrant colors makes it a preferred choice for manufacturers aiming for high-quality dyeing results.

Biomedical Research

The compound has also been explored for its potential applications in biomedical research . Studies have indicated that this compound can interact with biological molecules such as DNA and proteins, making it useful for investigating molecular interactions and dynamics . Additionally, there is ongoing research into its antimicrobial properties, although further studies are necessary to fully elucidate these effects.

Environmental Studies

This compound has been utilized in environmental studies to assess the presence of synthetic dyes in aquatic systems. Its photophysical properties allow researchers to track dye degradation under various environmental conditions, providing insights into pollution control measures .

Case Study 1: Spectroscopic Investigation

A research study combined spectroscopic techniques with theoretical modeling to investigate the behavior of this compound under various conditions. Results indicated that molecular modeling aligned well with experimental data, confirming the reliability of using this dye in spectroscopic applications .

Case Study 2: Food Safety Analysis

A comprehensive study focused on the detection of this compound in food samples using advanced chromatographic techniques. This research highlighted the importance of monitoring synthetic dyes in food products to ensure consumer safety and compliance with regulatory standards.

Comparaison Avec Des Composés Similaires

Key Physical Properties :

- Fluorescence : Excitation at 470 nm, emission at 540 nm .

- UV-Vis absorption : Detected at 485 nm in HPLC analyses .

- Chromatographic behavior: Separated using C18 columns with methanol/ammonium acetate mobile phases .

Comparison with Similar Compounds

Basic Orange 2 (Chrysoidine G, CDG) and Basic Orange 21 (Orange G, AOG)

Structural and Functional Similarities :

Astrazon Orange G (AOG)

- Structural Similarities : Both belong to the Astrazon series with cationic charges.

- Key Differences :

Acid Orange 7 (AO7)

Rhodamine B

- Structural Differences : Rhodamine B has a xanthene core, unlike AOR’s indoline structure.

- Fragmentation : Both lose methyl groups in ESI-MS, but Rhodamine B generates unique lactone ring fragments .

Data Tables

Table 1: Optical and Functional Properties

*AO7’s absorption varies based on pH.

Table 2: HPLC Detection Parameters

| Compound | LOD (mg/kg) | Recovery (%) | Mobile Phase (MeOH:NH₄OAc) | Reference |

|---|---|---|---|---|

| This compound | 0.01–0.1 | 86.8–96.5 | 65:35 | |

| Basic Orange 21 | 0.01 | 80.0–94.0 | 57:43 | |

| Basic Orange 2 | 0.1 | 91.2 | 61:39 |

Table 3: Adsorption in MOF-177

| Dye | Adsorption Capacity | Molecules/Unit Cell | Reference |

|---|---|---|---|

| This compound | 40 wt% | 16 | |

| Nile Red | 2 molecules | 2 | |

| Reichardt’s Dye | Surface adsorption | 1 |

Research Findings

- Photocatalytic Degradation : AOR’s cationic structure facilitates higher adsorption in MOF-177 (40 wt%) compared to AO7, which requires hybrid ozonation for removal .

- Detection Sensitivity: Improved extraction with 1% formic acid methanol enhances AOR’s LOD to 0.005 mg/kg, outperforming traditional methods .

- Structural Stability : AOR’s indoline framework resists fragmentation better than Rhodamine B, making it persistent in environmental samples .

Méthodes De Préparation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 426.98 g/mol |

| Boiling Point | Not reported |

| Solubility | Water-soluble |

| λmax (Absorption) | 480–500 nm (Orange) |

Data derived from supplier specifications and spectral analyses.

Synthetic Pathways for this compound

The synthesis involves four stages: (1) primary condensation with cyanuric chloride, (2) secondary condensation using J acid, (3) diazotization of aniline-2,5-disulfonic acid, and (4) alkaline coupling to form the final chromophore.

Primary Condensation Reaction

Cyanuric chloride reacts with metanilic acid (3-aminobenzenesulfonic acid) under ice-cold conditions (0–5°C) to form a triazine intermediate. Key parameters:

- Temperature : 0–6°C to prevent hydrolysis of cyanuric chloride.

- pH Control : Maintained at ≤1.5 using hydrochloric acid to stabilize the reactive chloro-triazine intermediate.

- Dispersant : 1.0 g of Dispersant MF per 30 g cyanuric chloride ensures homogeneous mixing.

The reaction terminates when yellow reagent (test paper) no longer develops color, indicating complete consumption of cyanuric chloride.

Secondary Condensation with J Acid

Refined J acid sodium salt (37.37 g per 30 g cyanuric chloride) is introduced to the primary condensation liquid. Critical adjustments include:

- pH : 4.0–4.3 regulated via sodium bicarbonate to minimize side reactions.

- Temperature : Gradual heating to 27°C while maintaining pH stability.

- Reaction Monitoring : HPLC confirms >92% conversion, with byproducts limited to <1.2%.

J acid’s purity (>99%) is essential to avoid γ-acid contamination, which reduces dye intensity.

Diazotization of Aniline-2,5-Disulfonic Acid

A diazonium salt is prepared by treating aniline-2,5-disulfonic acid (37.37 g) with sodium nitrite (38 g, 30% solution) in hydrochloric acid (16.5 ml, 30%) at ≤5°C. Excess nitrous acid is neutralized with sulfamic acid, ensuring stoichiometric precision.

Alkaline Coupling Reaction

The diazonium salt couples with the secondary condensation product at 10–13°C under alkaline conditions (pH 5.5–6.0). This step forms the azo bond, with sodium bicarbonate mitigating acid-induced decomposition. The resultant dye slurry is spray-dried to yield a stable powder.

Process Optimization and Yield Enhancement

Waste Reduction Strategies

The patented method eliminates salt precipitation steps, reducing wastewater generation by 40% compared to conventional routes. Direct use of aqueous condensation liquids avoids filtration and washing, streamlining production.

Temperature and pH Synergy

Quality Control Metrics

| Parameter | Specification |

|---|---|

| HPLC Purity | ≥92% |

| γ-Acid Impurity | ≤0.2% |

| Moisture Content | ≤5% |

These metrics ensure batch consistency and compliance with textile industry standards.

Comparative Analysis of Synthetic Routes

Traditional methods for cationic dyes often employ toxic solvents like nitrobenzene, but the water-based approach in the patented process enhances safety and scalability. Replacing conventional diazo components (e.g., 4-nitroaniline) with aniline-2,5-disulfonic acid improves sulfonation efficiency, critical for dye solubility.

Industrial-Scale Adaptation

Equipment Specifications

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Cyanuric Chloride | 12.50 |

| J Acid | 9.80 |

| Aniline-2,5-Disulfonic Acid | 7.20 |

Process optimizations reduce total production costs by 18% versus earlier methods.

Recent Advances in Monoazo Dye Synthesis

Emergent techniques like microwave-assisted diazotization reduce reaction times from hours to minutes but remain experimental for this compound. Enzymatic coupling using laccases shows promise for eco-friendly synthesis but faces scalability challenges.

Q & A

Q. What are the spectral characteristics of Astrazon Orange R, and how do they influence experimental design in fluorescence-based studies?

this compound exhibits excitation/emission maxima at 470 nm and 540 nm , respectively, making it suitable for applications requiring orange-red fluorescence detection . To optimize detection, researchers should:

- Use bandpass filters centered at these wavelengths to minimize background noise.

- Compare its spectral overlap with other dyes (e.g., Astrazon Red 6B, emission at 595 nm) to avoid cross-talk in multi-label experiments .

- Validate detection parameters using control samples (e.g., unstained or single-dye preparations) to confirm specificity .

Q. What analytical methods are recommended for detecting and quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with diode array detection (DAD) is a robust method. Key steps include:

- Extraction : Use acetonitrile/water/ammonium hydroxide (60:40:0.5, v/v/v) under ultrasonic conditions for 30 minutes .

- Separation : Employ an Agilent XDB C18 column with gradient elution (0.02 M ammonium acetate, pH 5, and acetonitrile) .

- Detection : Set the DAD to 485 nm for this compound quantification, with external calibration standards for linearity validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and light conditions?

Contradictions often arise from differences in experimental protocols. To address this:

- Standardize conditions : Replicate studies under controlled pH (e.g., 4–9) and light exposure (e.g., UV vs. visible light) using spectrophotometric stability assays .

- Cross-validate methods : Compare results from HPLC, mass spectrometry, and fluorescence decay kinetics to identify method-specific artifacts .

- Review solvent systems : Stability in organic-aqueous mixtures (e.g., acetonitrile/water) may differ from purely aqueous buffers .

Q. What experimental design considerations are critical when integrating this compound into multi-dye fluorescence resonance energy transfer (FRET) systems?

Key factors include:

- Spectral overlap : Calculate Förster distances using donor-acceptor emission/excitation spectra (e.g., this compound as an acceptor paired with a 450 nm-excited donor) .

- Concentration ratios : Optimize dye stoichiometry to minimize self-quenching and maximize FRET efficiency .

- Control experiments : Include single-dye and donor-only samples to isolate FRET signals from bleed-through artifacts .

Q. How can researchers characterize the photobleaching kinetics of this compound in live-cell imaging applications?

A systematic approach involves:

- Time-lapse microscopy : Acquire images at fixed intervals under continuous illumination (e.g., 470 nm LED) and quantify fluorescence decay using software like ImageJ .

- Mathematical modeling : Fit decay curves to a mono-exponential model (e.g., ) to derive photobleaching rate constants () .

- Antioxidant testing : Evaluate additives (e.g., 1–5% v/v β-mercaptoethanol) to mitigate oxidative degradation .

Methodological Challenges and Solutions

Q. What strategies ensure reproducibility when documenting this compound synthesis or modification protocols?

Adhere to guidelines from Organic Letters and Pharmaceutical Research:

- Data archiving : Store raw spectra (NMR, HRMS), HPLC chromatograms, and synthesis logs in standardized formats (e.g., .cif for crystallography) .

- Detailed metadata : Report reaction conditions (temperature, solvent purity), purification methods (e.g., column chromatography gradients), and yield calculations .

- Peer validation : Share protocols with independent labs to confirm reproducibility, especially for novel derivatives (e.g., halogenated analogs) .

Q. How should researchers address ethical and technical challenges in studies involving this compound and human-derived samples?

- Informed consent : Disclose potential risks (e.g., dye cytotoxicity) and obtain ethics committee approval for in vitro human cell studies .

- Waste disposal : Follow institutional guidelines for chemical waste containing synthetic dyes, particularly halogenated variants .

- Blinding protocols : Use coded samples and automated analysis to reduce bias in fluorescence intensity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.